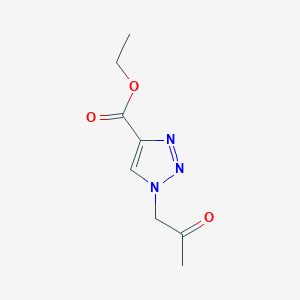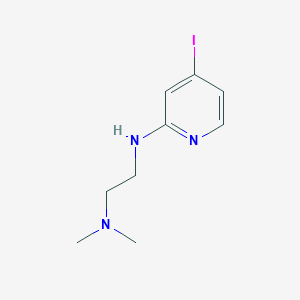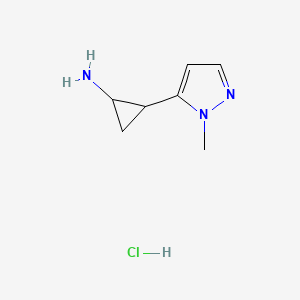
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
説明
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, with each step carefully designed to convert starting materials into the desired product. The efficiency, yield, and environmental impact of these reactions are all important considerations in the synthesis analysis12.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the arrangement of atoms within a molecule13.
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination), the conditions under which it occurs, and the products formed are all part of this analysis45.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can influence how the compound is stored, handled, and used89.科学的研究の応用
Synthetic Chemistry and Methodologies
- Dimroth Rearrangement : Ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate has been utilized as a starting material in the synthesis of complex heterocyclic compounds. For example, its reaction with p-toluenesulphonyl azide and triethylamine leads to the Dimroth rearrangement, producing tricyclic compounds with potential pharmacological properties (Ezema et al., 2015).
- Selective Synthesis : A study demonstrated the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones, showcasing the compound's versatility in generating new chemical entities with potential for further chemical transformations (Pokhodylo et al., 2018).
Molecular Structure Studies
- Crystal Structure Analysis : Detailed studies on the crystal structures of ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate derivatives have been conducted to understand their molecular configurations, electron density distribution, and potential intermolecular interactions. Such studies are crucial for the development of materials with specific physical or chemical properties (Boechat et al., 2016).
Potential Biological Activities
- Antimicrobial and Enzyme Inhibition : Compounds synthesized from ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate have been evaluated for their antimicrobial, anti-lipase, and antiurease activities. This indicates the potential of these molecules as leads for the development of new therapeutic agents targeting various microbial pathogens and enzymes (Özil et al., 2015).
Advanced Materials and Corrosion Inhibition
- Corrosion Inhibition : The synthesis of derivatives, such as ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, and their application as corrosion inhibitors for carbon steel in CO2-saturated NaCl solutions have been explored. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Insani et al., 2015).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial. This can include toxicity, flammability, environmental impact, and precautions for handling and storage1011.
将来の方向性
Future directions could involve new methods of synthesis, novel applications, or investigations into the compound’s properties or mechanisms of action1213.
Please note that the specific details for each of these categories would depend on the particular compound . For “ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate”, more research may be needed to provide detailed information. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
ethyl 1-(2-oxopropyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)7-5-11(10-9-7)4-6(2)12/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWHTGWAJYNUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1434308.png)



![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)



![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)
